Octahydro-1,6-naphthyridin-5(1H)-one is a heterocyclic organic compound classified within the naphthyridine family, characterized by its unique bicyclic structure. This compound exhibits notable chemical and biological properties, making it a subject of interest in various scientific fields. Its molecular formula is CHNO, with a molecular weight of 154.21 g/mol. The compound's structure features a saturated naphthyridine ring system, specifically at the 1,6-positions, with a ketone functional group at the 5-position .
The synthesis of Octahydro-1,6-naphthyridin-5(1H)-one typically involves multiple steps of organic reactions. Common synthetic routes include:
In industrial settings, production methods often utilize:
The molecular structure of Octahydro-1,6-naphthyridin-5(1H)-one can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one |
| InChI | InChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11) |
| InChI Key | JBZGZCMKVDJHMM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(CCNC2=O)NC1 |
This data underscores the compound's structural complexity and its potential reactivity due to the presence of functional groups .
Octahydro-1,6-naphthyridin-5(1H)-one can participate in various chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for Octahydro-1,6-naphthyridin-5(1H)-one involves interactions with specific molecular targets:
The physical properties of Octahydro-1,6-naphthyridin-5(1H)-one include:
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not readily available |
Chemical properties include its reactivity under various conditions and its stability profile in different environments. The compound's structure allows for diverse chemical behavior due to the presence of both nitrogen and oxygen atoms in its framework .
Octahydro-1,6-naphthyridin-5(1H)-one has several applications:
This compound's unique structural features and biological activities make it a valuable subject for further research across multiple scientific disciplines.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: